molecular formula C13H8N4O5 B5013595 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid

4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid

Cat. No. B5013595
M. Wt: 300.23 g/mol
InChI Key: TVTWCIQTDFRIBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid” is a derivative of the compound NBD-TMA . NBD-TMA is a small, positively charged (+1) fluorescent dye . It was also known as EAM-1 when it was briefly supplied by Macrocyclics Company as an iodide complex .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the fluorescent D-glucose derivative, 2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-β-D-glucopyranose (2-NBDG) is synthesized by reacting D-glucosamine with inexpensive 7-nitro-2,1,3-benzoxadiazol-4-yl chloride (NBD-Cl) .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and similar compounds. For instance, NBD-TMA, a similar compound, has a molecular formula of C11H16N5O3+ .


Chemical Reactions Analysis

The compound, being a derivative of NBD-TMA, might exhibit similar chemical reactions. NBD-TMA is mildly sensitive to halide ion collision quenching .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from similar compounds. For instance, NBD-TMA has a molar mass of 266.280 g·mol −1 . It has an excitation maximum at 458 nm and an emission maximum at 530 nm .

Future Directions

The compound could potentially be used in various biological and chemical research applications, given its structural similarity to NBD-TMA. NBD-TMA has been used as a probe for monitoring renal transport of organic cations and as a tracer for measuring gap junction coupling . Similar applications could be explored for “4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid”.

properties

IUPAC Name

4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O5/c18-13(19)7-1-3-8(4-2-7)14-10-6-5-9-11(16-22-15-9)12(10)17(20)21/h1-6,14H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTWCIQTDFRIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645337
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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